2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C8H17N3OS . The InChI code is 1S/C8H17N3OS/c1-6(2)10-8(12)5-11(3)4-7(9)13/h6H,4-5H2,1-3H3,(H2,9,13)(H,10,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.31 . It is a powder at room temperature . The melting point is 140-141 degrees .Scientific Research Applications
Kappa-Opioid Receptor Antagonism : A compound structurally similar to 2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide, named PF-04455242, has been identified as a selective kappa-opioid receptor antagonist. It demonstrated potential for treating depression and addiction disorders (Grimwood et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions : Certain benzothiazolinone acetamide analogs, which are structurally related to the compound , have shown potential in photovoltaic applications, particularly in dye-sensitized solar cells. Molecular docking studies have been used to understand their binding interactions with specific proteins like Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Antimalarial Activity : Research on related compounds has found a significant correlation between molecular structure and antimalarial potency. Such findings can inform the development of new antimalarial drugs (Werbel et al., 1986).
Optical Resolution in Neurotoxin Synthesis : The synthesis of neurotoxins like 2-amino-3-([15N]-methylamino)propanoic acid from compounds structurally similar to 2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide showcases the compound's relevance in neurochemical research (Hu & Ziffer, 1990).
Manganese(II) Complexes in Alkene Epoxidation : An acetamide derivative bearing two terminal imidazole rings, similar in structure to the compound , has been used to form manganese(II) complexes. These complexes are effective catalysts for alkene epoxidation, demonstrating the compound's potential in catalytic chemistry (Serafimidou et al., 2008).
Anticonvulsant Activity : Studies on functionally similar compounds, such as N-benzyl-2-methylacetamide derivatives, have revealed potent anticonvulsant activities. This suggests potential applications of 2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide in the development of anticonvulsant drugs (Kohn et al., 1991).
Safety And Hazards
properties
IUPAC Name |
2-[(2-amino-2-sulfanylideneethyl)-methylamino]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3OS/c1-6(2)10-8(12)5-11(3)4-7(9)13/h6H,4-5H2,1-3H3,(H2,9,13)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMSNGZEFGPFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C)CC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide |
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